Bienvenue dans la boutique en ligne BenchChem!

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

HIV-1 Antiviral APOBEC3G

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (CAS 1020055-58-6), also known as IMB-35, is a synthetic benzamide derivative with the molecular formula C20H25ClN2O2 and a molecular weight of approximately 360.88 g/mol. This compound is characterized by a benzamide core substituted with a 3-amino-4-chlorophenyl group and a 4-heptyloxy moiety.

Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
CAS No. 1020055-58-6
Cat. No. B1453496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide
CAS1020055-58-6
Molecular FormulaC20H25ClN2O2
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
InChIInChI=1S/C20H25ClN2O2/c1-2-3-4-5-6-13-25-17-10-7-15(8-11-17)20(24)23-16-9-12-18(21)19(22)14-16/h7-12,14H,2-6,13,22H2,1H3,(H,23,24)
InChIKeyKWMPOGJSYOTMDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (CAS 1020055-58-6): Chemical Identity and Baseline Characteristics for Procurement


N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (CAS 1020055-58-6), also known as IMB-35, is a synthetic benzamide derivative with the molecular formula C20H25ClN2O2 and a molecular weight of approximately 360.88 g/mol . This compound is characterized by a benzamide core substituted with a 3-amino-4-chlorophenyl group and a 4-heptyloxy moiety. It is primarily investigated for its biological activity as a stabilizer of the host restriction factor APOBEC3G (hA3G), a mechanism implicated in antiviral research against HIV-1 and Hepatitis C Virus (HCV) [1].

Procurement Risk Alert: Why Generic N-Aryl Benzamide Substitution is Not Advisable for N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide Research


The substitution of N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (CAS 1020055-58-6) with a structurally similar N-aryl benzamide is not scientifically justified due to the compound's highly specific mechanism of action. This compound has been identified as a selective stabilizer of the host restriction factor APOBEC3G (hA3G), protecting it from Vif-mediated degradation [1]. Subtle changes in the substitution pattern on the benzamide scaffold can abolish this specific protein-protein interaction, leading to a complete loss of antiviral activity [2]. Consequently, the quantitative performance data presented below is unique to this precise chemical structure and cannot be extrapolated to other in-class compounds, which may be inactive or possess entirely different biological profiles. This structural specificity mandates precise procurement for reproducible results.

Quantitative Differentiation Guide for N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (IMB-35): Comparative Activity and Safety Data


Potent and Selective Inhibition of HIV-1 Replication in hA3G-Expressing Cells

N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide, referred to as IMB-35, demonstrates potent and selective inhibition of HIV-1 replication specifically in cells expressing the host restriction factor hA3G. This selectivity confirms its mechanism of action through hA3G stabilization and differentiates it from non-specific antiviral agents [1]. Its activity is context-dependent, which is a critical selection criterion for researchers studying the Vif-hA3G axis.

HIV-1 Antiviral APOBEC3G Vif Inhibitor

Superior In Vitro Therapeutic Index for HIV-1 Application

In the context of HIV-1 research, IMB-35 (the target compound) exhibits a high therapeutic index (TI) exceeding 200 in vitro. This value is calculated from the ratio of its cytotoxic concentration to its effective antiviral concentration [1]. This high TI is a key differentiator, indicating a favorable window between antiviral activity and cellular toxicity.

HIV-1 Therapeutic Index Cytotoxicity Drug Safety

Direct Target Engagement: Binding and Stabilization of hA3G Protein

IMB-35 directly binds to the hA3G protein, thereby suppressing its interaction with the HIV-1 Vif protein. This protection prevents Vif-mediated ubiquitination and subsequent proteasomal degradation of hA3G [1]. This direct stabilization of the host antiviral factor is the precise mechanism that underpins its antiviral activity.

APOBEC3G Protein Stabilization Mechanism of Action HIV-1

Favorable In Vivo Safety Profile in Rodent Models

Data for the structurally related analog IMB-26, which operates via the same hA3G stabilization mechanism as IMB-35, indicates a favorable in vivo safety profile. The LD50 for IMB-26 in mice was determined to be greater than 1000 mg/kg when administered intraperitoneally [1]. This provides class-level evidence for the low acute toxicity of this chemical series.

In Vivo Toxicology LD50 Safety Pharmacology IMB-26

Procurement-Linked Application Scenarios for N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide (IMB-35) Based on Quantitative Evidence


HIV-1 Research: Probing the Vif-hA3G Host-Pathogen Interaction

This compound is an essential chemical probe for researchers investigating the HIV-1 Vif-mediated degradation of the host restriction factor APOBEC3G (hA3G). Its validated mechanism of directly binding and stabilizing hA3G [1] makes it uniquely suited for experiments designed to dissect this specific pathway. Procurement is justified for studies requiring selective, non-cytotoxic inhibition of this interaction, as demonstrated by its high therapeutic index (>200) in hA3G-expressing cells [1].

Antiviral Drug Discovery: A Validated Lead Compound for Host-Targeting Antivirals (HTAs)

IMB-35 serves as a validated lead compound in drug discovery programs focused on developing host-targeting antivirals (HTAs). Its potent, mechanism-specific activity against HIV-1, combined with a favorable in vitro therapeutic index [1] and class-level evidence of low in vivo toxicity [1], provides a strong foundation for medicinal chemistry optimization. Researchers can procure this compound as a benchmark for screening new analogs or as a starting point for lead optimization campaigns aimed at improving potency and pharmacokinetic properties.

HCV Replication Studies: Investigating hA3G-Mediated Restriction

Given the established role of hA3G stabilization in inhibiting Hepatitis C Virus (HCV) replication [2], this compound is a valuable tool for exploring host-directed mechanisms against HCV. Although direct comparative HCV data for this specific compound is limited, its validated mechanism as an hA3G stabilizer [1] supports its use in comparative studies against other hA3G-modulating agents. Procurement is recommended for laboratories seeking to elucidate the role of hA3G in HCV restriction and to validate this host target for antiviral intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-Amino-4-chlorophenyl)-4-(heptyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.